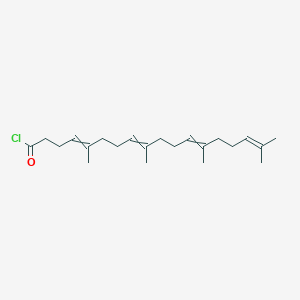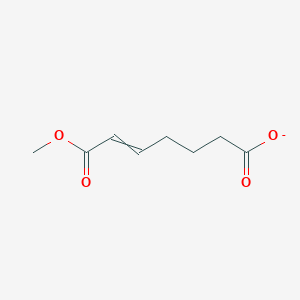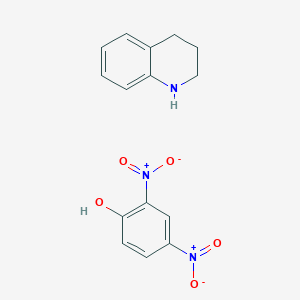
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride is a chemical compound known for its unique structure and properties. It contains multiple double bonds and a chloride functional group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride typically involves the chlorination of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid. This process can be carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The multiple double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Addition Reactions: Reagents such as bromine (Br₂) or hydrogen (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used for addition reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions with amines, alcohols, and thiols, respectively.
Dihalides and Hydrogenated Compounds: Formed from addition reactions with halogens and hydrogen.
Scientific Research Applications
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloride group acts as a leaving group in substitution reactions, while the double bonds participate in addition reactions. These interactions enable the compound to modify other molecules and form new chemical entities.
Comparison with Similar Compounds
Similar Compounds
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid: The parent acid of the compound, which lacks the chloride group.
5,9,13,17-Tetramethyl-4,8,12,16-octadecatetraenoic acid: A similar compound with a slightly different structure.
Uniqueness
5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoyl chloride is unique due to its combination of multiple double bonds and a reactive chloride group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
83636-43-5 |
|---|---|
Molecular Formula |
C22H35ClO |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoyl chloride |
InChI |
InChI=1S/C22H35ClO/c1-18(2)10-6-11-19(3)12-7-13-20(4)14-8-15-21(5)16-9-17-22(23)24/h10,12,14,16H,6-9,11,13,15,17H2,1-5H3 |
InChI Key |
JIJJYOGUEXXMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)Cl)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)


![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)




![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)


![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

